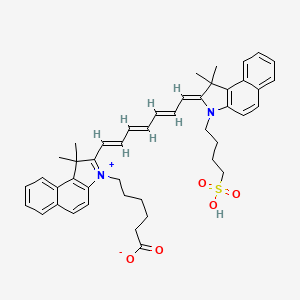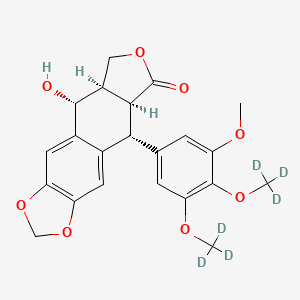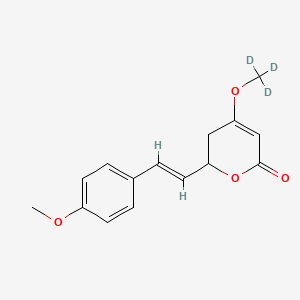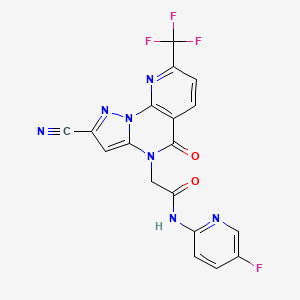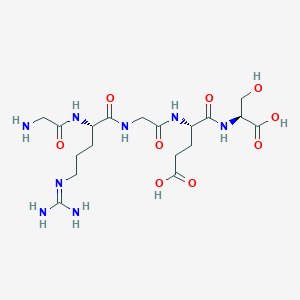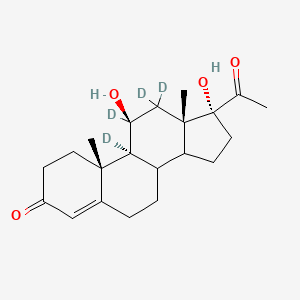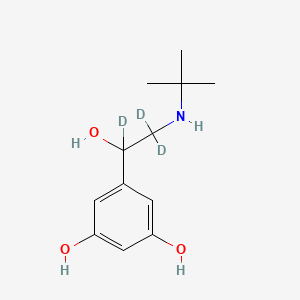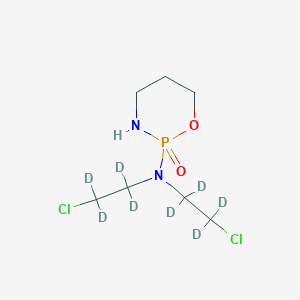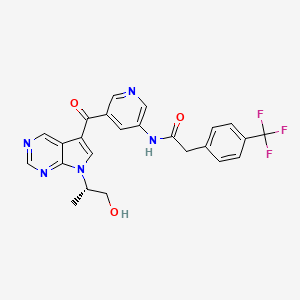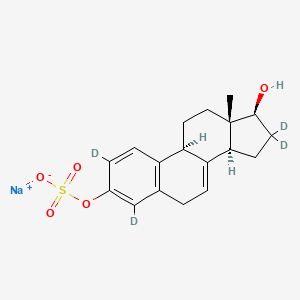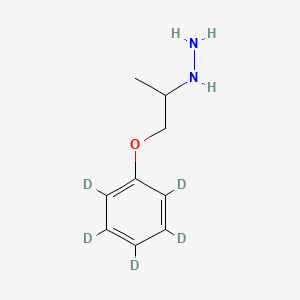
TCO-PEG5-maleimide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG5-maleimide is synthesized through a series of chemical reactions involving the conjugation of a trans-cyclooctene (TCO) group with a polyethylene glycol (PEG) chain and a maleimide group. The synthesis typically involves the following steps:
Activation of PEG: The PEG chain is activated using a suitable reagent to introduce reactive functional groups.
Conjugation with TCO: The activated PEG is then reacted with a TCO derivative under controlled conditions to form the TCO-PEG intermediate.
Maleimide Coupling: The TCO-PEG intermediate is further reacted with a maleimide derivative to form the final this compound product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, purification steps, and quality control measures to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG5-maleimide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The TCO group can participate in inverse electron demand Diels-Alder reactions with tetrazine-containing molecules.
Thiol-Maleimide Reactions: The maleimide group reacts specifically with thiol groups (-SH) to form stable thioether bonds.
Common Reagents and Conditions
Inverse Electron Demand Diels-Alder Reactions: Typically conducted in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Thiol-Maleimide Reactions: Performed in buffered solutions at pH 6.5 to 7.5.
Major Products
Click Chemistry Products: Formation of stable adducts with tetrazine-containing molecules.
Thiol-Maleimide Products: Formation of stable thioether bonds with thiol-containing biomolecules.
Applications De Recherche Scientifique
TCO-PEG5-maleimide has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs for targeted protein degradation.
Biology: Facilitates the study of protein-protein interactions and cellular pathways by enabling selective degradation of target proteins.
Medicine: Potential therapeutic applications in the development of targeted cancer therapies and other diseases involving aberrant protein function.
Industry: Employed in the development of advanced materials and bioconjugation techniques.
Mécanisme D'action
TCO-PEG5-maleimide exerts its effects through the following mechanisms:
PROTAC Formation: Acts as a linker to join two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein.
Ubiquitin-Proteasome System: The PROTAC molecule recruits the target protein to the E3 ubiquitin ligase, leading to ubiquitination and subsequent degradation by the proteasome.
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-maleimide: Similar structure but with a shorter PEG chain.
TCO-PEG6-maleimide: Similar structure but with a longer PEG chain.
TCO-PEG5-amine: Similar structure but with an amine group instead of a maleimide group.
Uniqueness
TCO-PEG5-maleimide is unique due to its optimal PEG chain length, which provides a balance between solubility and flexibility, and its maleimide group, which allows for specific and efficient conjugation with thiol-containing biomolecules .
Propriétés
Formule moléculaire |
C28H45N3O10 |
|---|---|
Poids moléculaire |
583.7 g/mol |
Nom IUPAC |
[(1S,4E)-cyclooct-4-en-1-yl] N-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C28H45N3O10/c32-25(10-13-31-26(33)8-9-27(31)34)29-11-14-36-16-18-38-20-22-40-23-21-39-19-17-37-15-12-30-28(35)41-24-6-4-2-1-3-5-7-24/h1-2,8-9,24H,3-7,10-23H2,(H,29,32)(H,30,35)/b2-1+/t24-/m1/s1 |
Clé InChI |
LBMJALQQXNOTES-FICSVKCPSA-N |
SMILES isomérique |
C1C/C=C/CC[C@H](C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


